![molecular formula C18H20ClNO2 B3794040 (4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone](/img/structure/B3794040.png)
(4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone
Descripción general
Descripción
(4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone is a synthetic organic compound with a complex structure It features a chlorophenyl group, a piperidine ring, and a methylfuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenyl compounds to introduce the 4-chlorophenyl group. The piperidine ring can be constructed through cyclization reactions, and the methylfuran moiety is introduced via alkylation reactions. The final step often involves coupling these fragments under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include acting as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the target and the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Uniqueness
(4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
(4-chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-4-9-17(22-13)12-20-10-2-3-15(11-20)18(21)14-5-7-16(19)8-6-14/h4-9,15H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKLRGHGIWZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


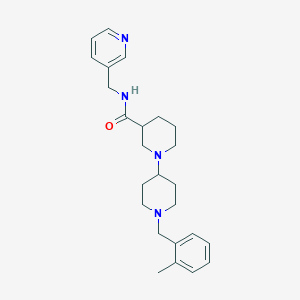
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3793965.png)
![2-[4-(1-methoxyethyl)phenyl]-5-(piperidin-1-ylmethyl)pyridine](/img/structure/B3793971.png)
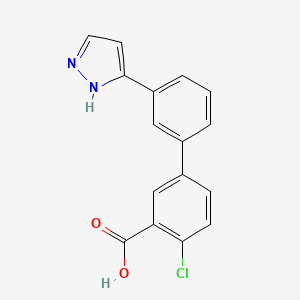
![N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide](/img/structure/B3793992.png)
![1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3794000.png)
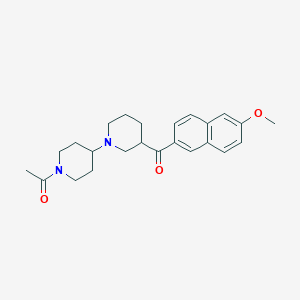
![methyl (2S,4R)-4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]-1-methylpyrrolidine-2-carboxylate](/img/structure/B3794019.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea](/img/structure/B3794029.png)
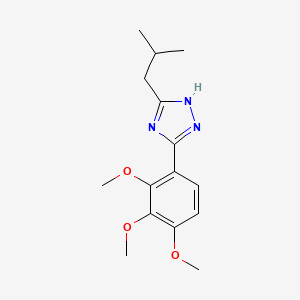
![1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidine-3-carboxamide](/img/structure/B3794035.png)
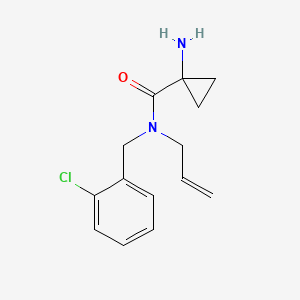
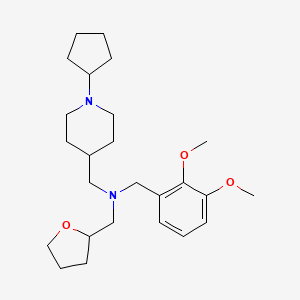
![[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone](/img/structure/B3794058.png)
